![molecular formula C9H10BrN3O2 B14401130 2-Bromo-N-[4-(2-formylhydrazinyl)phenyl]acetamide CAS No. 88004-93-7](/img/structure/B14401130.png)
2-Bromo-N-[4-(2-formylhydrazinyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N-[4-(2-formylhydrazinyl)phenyl]acetamide is an organic compound that features a bromine atom, a formylhydrazinyl group, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-[4-(2-formylhydrazinyl)phenyl]acetamide typically involves multiple steps:
Acetamide Formation: The final step involves the formation of the acetamide moiety, which can be achieved through the reaction of the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-[4-(2-formylhydrazinyl)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The formylhydrazinyl group can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Condensation Reactions: The formyl group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Formylation: Formylhydrazine in the presence of an acid or base.
Acetamide Formation: Acetic anhydride or acetyl chloride under acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Condensation: Formation of imines or hydrazones.
Scientific Research Applications
2-Bromo-N-[4-(2-formylhydrazinyl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer or infectious diseases.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 2-Bromo-N-[4-(2-formylhydrazinyl)phenyl]acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Properties
CAS No. |
88004-93-7 |
|---|---|
Molecular Formula |
C9H10BrN3O2 |
Molecular Weight |
272.10 g/mol |
IUPAC Name |
2-bromo-N-[4-(2-formylhydrazinyl)phenyl]acetamide |
InChI |
InChI=1S/C9H10BrN3O2/c10-5-9(15)12-7-1-3-8(4-2-7)13-11-6-14/h1-4,6,13H,5H2,(H,11,14)(H,12,15) |
InChI Key |
CHUSZGXJFBARNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CBr)NNC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


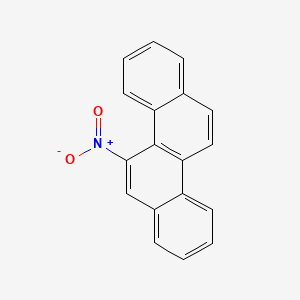
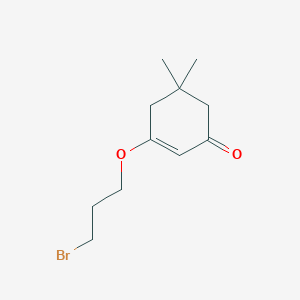
![Dicyclohexyl {[(1,3-thiazol-2-yl)amino]methylidene}propanedioate](/img/structure/B14401058.png)
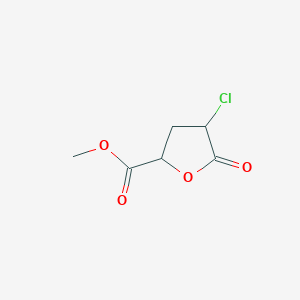
![5-[4-(3-Chlorophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14401073.png)
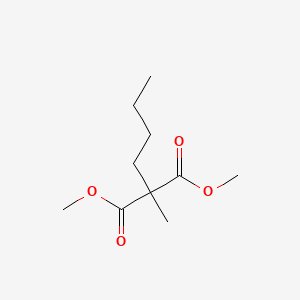
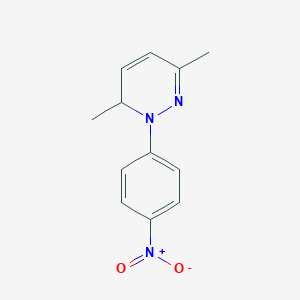
![10-Chloro-6-phenyl-2H-[1,2,4]triazino[4,3-c]quinazolin-3(4H)-one](/img/structure/B14401093.png)
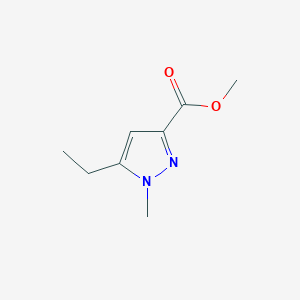
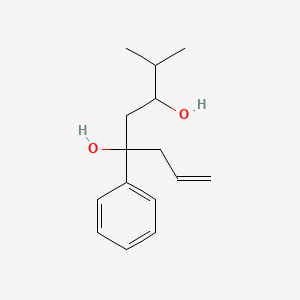
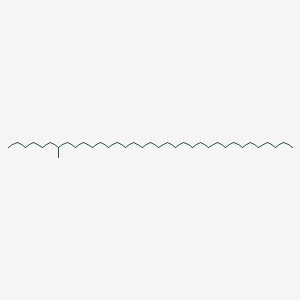

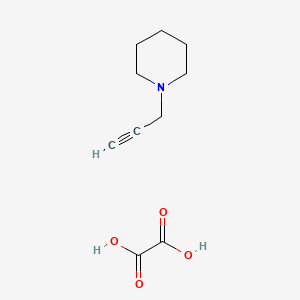
![3-[Anilino(phenyl)methylidene]-2H-pyran-2,6(3H)-dione](/img/structure/B14401139.png)
